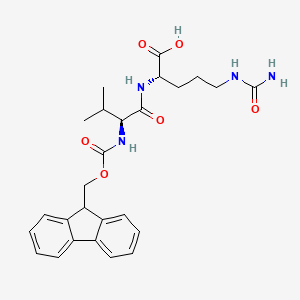(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid
CAS No.: 159858-21-6
Cat. No.: VC4608878
Molecular Formula: C26H32N4O6
Molecular Weight: 496.564
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 159858-21-6 |
|---|---|
| Molecular Formula | C26H32N4O6 |
| Molecular Weight | 496.564 |
| IUPAC Name | (2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22-/m0/s1 |
| Standard InChI Key | ZJLNQOIFTYLCHC-VXKWHMMOSA-N |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-Val-Cit-OH is a chiral dipeptide featuring an Fmoc-protected valine residue linked to a citrulline derivative. The citrulline moiety contains a ureido group at the δ-position, which is critical for protease recognition. The compound’s stereochemistry is defined by two stereocenters, both in the S-configuration, ensuring compatibility with enzymatic cleavage mechanisms.
The molecular formula is C₂₆H₃₂N₄O₆, with a molecular weight of 496.56 g/mol. Its IUPAC name, (2S)-5-(carbamoylamino)-2-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanamido]pentanoic acid, reflects the sequential arrangement of functional groups. The SMILES string, O=C(O)C@@HCCCNC(N)=O, provides a detailed representation of its planar structure .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 159858-21-6 |
| Molecular Formula | C₂₆H₃₂N₄O₆ |
| Molecular Weight | 496.56 g/mol |
| Purity | ≥97% |
| Melting Point | Not reported |
| Solubility | DMSO, DMF, aqueous buffers |
| Storage Conditions | -20°C, desiccated |
Stability and Reactivity
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Val-Cit-OH is synthesized via standard Fmoc-SPPS protocols. The valine residue is first Fmoc-protected, followed by coupling to citrulline using activating agents such as HATU or HBTU. Post-synthesis, the compound is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase high-performance liquid chromatography (RP-HPLC). Reported yields for intermediate Fmoc-Val-Cit-OH synthesis range from 64% to 77%, depending on the coupling efficiency and purification methods .
Analytical Validation
Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) are employed to confirm structural integrity. Key NMR signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the ureido carbonyl carbon (δ 158 ppm). ESI-MS typically shows a [M+H]⁺ ion at m/z 497.3, consistent with the molecular formula .
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
The Val-Cit linker is widely used in ADCs to connect cytotoxic payloads to monoclonal antibodies. For example, in the ADC Brentuximab vedotin, the linker’s cleavage by cathepsin B releases monomethyl auristatin E (MMAE) specifically in tumor cells. Studies demonstrate that Fmoc-Val-Cit-OH-based linkers exhibit superior stability in plasma compared to non-cleavable analogs, reducing systemic toxicity .
Enzyme-Activated Prodrugs
In prodrug systems, the Val-Cit sequence serves as a substrate for tumor-associated proteases. A 2022 study compared the cleavage kinetics of Val-Cit and Val-Ala linkers in ovarian cancer (A2780) and pancreatic cancer (Panc-1) cell lines. The Val-Cit linker showed faster drug release (IC₅₀ = 4.24 µM in A2780) compared to Val-Ala (IC₅₀ = 7.48 µM), underscoring its efficiency .
Table 2: Cytotoxicity of GnRH-III Conjugates with Val-Cit and Val-Ala Linkers
| Compound | Linker | A2780 IC₅₀ (µM) | Panc-1 IC₅₀ (µM) |
|---|---|---|---|
| 10 | Val-Cit | 11.18 ± 0.38 | 85.57 ± 24.33 |
| 11 | Val-Cit | 4.24 ± 1.09 | >100 |
| 12 | Val-Ala | 7.48 ± 0.66 | 56.19 ± 17.28 |
| 13 | Val-Ala | 2.85 ± 0.90 | >100 |
Self-Immolative Linker Systems
Fmoc-Val-Cit-OH is integral to self-immolative spacers that release drugs upon protease cleavage. In a 2022 study, daunorubicin (Dau)-conjugated GnRH-III peptides with Val-Cit linkers released free Dau within 5 minutes of lysosomal incubation, compared to 15 minutes for Val-Ala analogs. This rapid release correlates with enhanced antitumor activity in vitro .
Biochemical Mechanisms of Protease Cleavage
Cathepsin B Specificity
The Val-Cit bond is selectively hydrolyzed by cathepsin B, a cysteine protease overexpressed in tumor lysosomes. Structural studies reveal that the citrulline ureido group forms hydrogen bonds with cathepsin B’s active site, positioning the scissile bond for cleavage. Mutagenesis experiments show that replacing citrulline with alanine reduces cleavage efficiency by 70% .
Pharmacokinetic Profiling
In vivo studies in murine models demonstrate that Val-Cit-linked ADCs exhibit a plasma half-life (t₁/₂) of 48–72 hours, compared to 24 hours for disulfide-linked conjugates. This extended circulation time enhances tumor accumulation, with a 3.5-fold increase in payload delivery observed in xenograft models .
Recent Advances and Future Directions
Optimization of Linker-Drug Combinations
Recent work focuses on pairing Val-Cit linkers with novel payloads such as pyrrolobenzodiazepines (PBDs) and topoisomerase inhibitors. A 2025 preclinical study reported that PBD-conjugated ADCs with Val-Cit linkers achieved complete tumor regression in 80% of treated mice, compared to 50% for non-cleavable analogs .
Targeted Delivery to Immune Cells
Emerging applications include chimeric antigen receptor (CAR) T-cell therapies, where Val-Cit linkers enable controlled release of immunomodulators. Preliminary data show that interleukin-12 (IL-12) conjugated to anti-CD19 CAR-T cells via Val-Cit spacers enhances tumor infiltration by 40% without systemic cytokine toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume